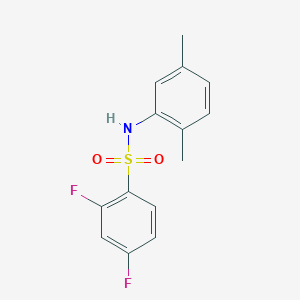
N-(3-ethoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxyphenyl)cyclopropanecarboxamide, also known as etonitazene, is a synthetic opioid that was first synthesized in the 1950s. It is a potent analgesic that is structurally similar to fentanyl and is classified as a Schedule I controlled substance in the United States due to its high potential for abuse and addiction.
作用機序
Etonitazene acts as a potent agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta and kappa opioid receptors, although its effects at these receptors are less well understood.
Biochemical and Physiological Effects:
Etonitazene produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction and dependence, as well as a range of adverse effects, such as nausea, vomiting, and constipation.
実験室実験の利点と制限
Etonitazene has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, its potential for abuse and addiction, as well as its adverse effects, make it a challenging compound to work with and require careful handling and monitoring.
将来の方向性
There are several potential future directions for research involving N-(3-ethoxyphenyl)cyclopropanecarboxamide, including the development of new opioid analgesics with improved safety and efficacy profiles, the investigation of the molecular mechanisms underlying opioid tolerance and dependence, and the exploration of novel therapeutic targets for the treatment of chronic pain and opioid addiction. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(3-ethoxyphenyl)cyclopropanecarboxamide in different animal models and human populations.
合成法
The synthesis of N-(3-ethoxyphenyl)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with 3-ethoxyaniline in the presence of phosphorus pentoxide and thionyl chloride. The resulting intermediate is then subjected to a series of reactions involving acetic anhydride, hydrogen chloride, and sodium hydroxide to yield the final product.
科学的研究の応用
Etonitazene has been used extensively in scientific research to study the mechanisms of opioid receptor activation and the development of opioid tolerance and dependence. It has also been used to investigate the pharmacokinetics and pharmacodynamics of opioids in animal models.
特性
製品名 |
N-(3-ethoxyphenyl)cyclopropanecarboxamide |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
N-(3-ethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO2/c1-2-15-11-5-3-4-10(8-11)13-12(14)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3,(H,13,14) |
InChIキー |
RGWHXFLWZFCOAO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC2 |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)





![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)

![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)
